5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine
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Description
5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine is a useful research compound. Its molecular formula is C16H24N4O3S and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15691181 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing pyridine and fused pyridine derivatives, including compounds with structural similarities to the one . For instance, Al-Issa (2012) discusses the synthesis of a new series of pyridine and fused pyridine derivatives, highlighting the potential utility of these compounds in various chemical applications (Al-Issa, 2012).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds exhibit antimicrobial and antioxidant activity, demonstrating the broad potential of pyridine derivatives in therapeutic applications (Flefel et al., 2018).
Drug Delivery Systems
Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, indicating the role of pyridine derivatives in enhancing drug delivery mechanisms. This study showcases the versatility of pyridine-based compounds in creating more efficient drug delivery systems (Mattsson et al., 2010).
Antimicrobial and Anticancer Agents
El-Sattar et al. (2021) synthesized pyrano[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anticancer agents, illustrating the potential of pyridine derivatives in contributing to new therapies for infectious diseases and cancer (El-Sattar et al., 2021).
Corrosion Inhibition
Sudheer and Quraishi (2015) investigated the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid systems, highlighting an industrial application of pyridine derivatives in protecting metals against corrosion (Sudheer & Quraishi, 2015).
Properties
IUPAC Name |
[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(6-aminopyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-11(2)8-19-5-6-20(14-10-24(22,23)9-13(14)19)16(21)12-3-4-15(17)18-7-12/h3-4,7,11,13-14H,5-6,8-10H2,1-2H3,(H2,17,18)/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKYORUZWQHUPY-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CN=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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